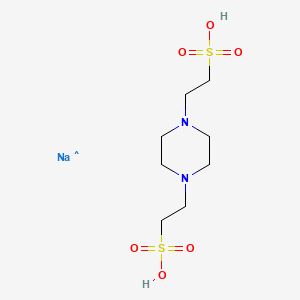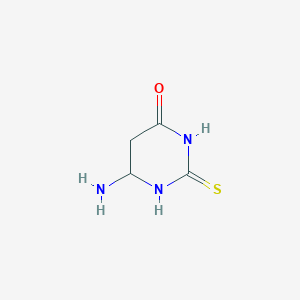
6-Amino-2-sulfanylidene-1,3-diazinan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-sulfanylidene-1,3-diazinan-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction proceeds through a three-component condensation process, resulting in the formation of the desired compound . The structure of the synthesized compound is confirmed using techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
6-Amino-2-sulfanylidene-1,3-diazinan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino and sulfanylidene groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
6-Amino-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and antitumor agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism of action of 6-amino-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: Similar in structure but contains a thiazolidine ring instead of a diazinane ring.
6-Amino-1,3-dimethyluracil: Contains a uracil ring and is used in the synthesis of various heterocyclic compounds.
Uniqueness
6-Amino-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific ring structure and the presence of both amino and sulfanylidene groups
属性
分子式 |
C4H7N3OS |
|---|---|
分子量 |
145.19 g/mol |
IUPAC 名称 |
6-amino-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H7N3OS/c5-2-1-3(8)7-4(9)6-2/h2H,1,5H2,(H2,6,7,8,9) |
InChI 键 |
IWXQGLKXRNXAPY-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(=S)NC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



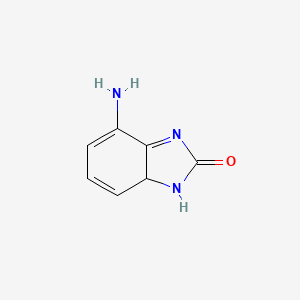


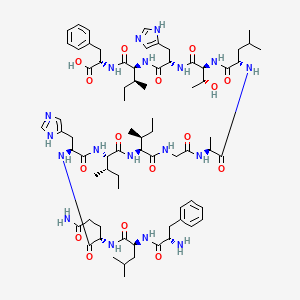
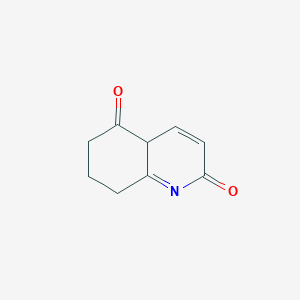
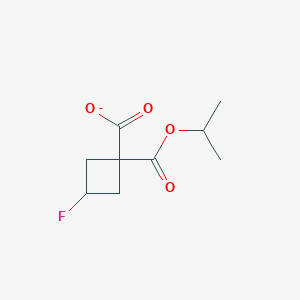
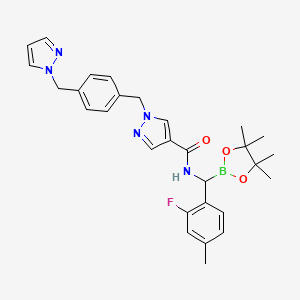
![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12361248.png)
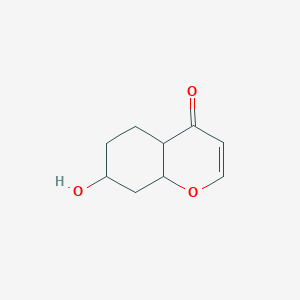
![7-bromo-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B12361260.png)
![(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal](/img/structure/B12361262.png)
![2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one](/img/structure/B12361272.png)
